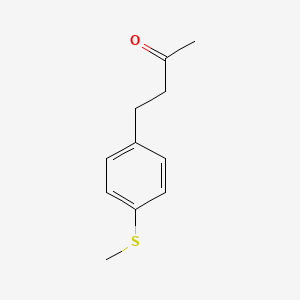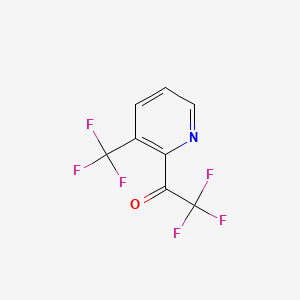
5-(Hydroxymethyl)-1,4-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-1,4-dioxan-2-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a dioxane ring with a hydroxymethyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1,4-dioxan-2-one typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes involving the dehydration of hexoses, such as fructose, in the presence of suitable catalysts . This method allows for the efficient conversion of biomass-derived feedstocks into valuable chemical intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-(hydroxymethyl)-2-furancarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various substituted derivatives .
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-1,4-dioxan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of hemoglobin subunit alpha in humans, which is crucial for its therapeutic effects in treating blood disorders . Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: A closely related compound with similar chemical properties and applications.
5-(Chloromethyl)furfural: A halogenated derivative with enhanced stability and reactivity.
2,5-Bis(hydroxymethyl)furan: A reduced form with applications in polymer synthesis.
Uniqueness
5-(Hydroxymethyl)-1,4-dioxan-2-one stands out due to its unique dioxane ring structure, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .
Propiedades
Número CAS |
122150-99-6 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C5H8O4/c6-1-4-2-9-5(7)3-8-4/h4,6H,1-3H2 |
Clave InChI |
HIQHCIVHNZGOKR-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC(=O)O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




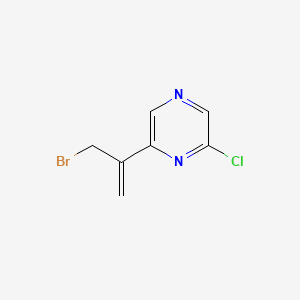

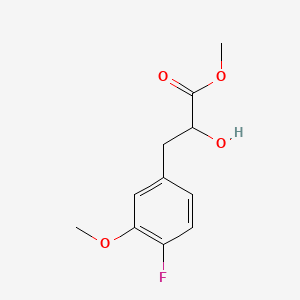
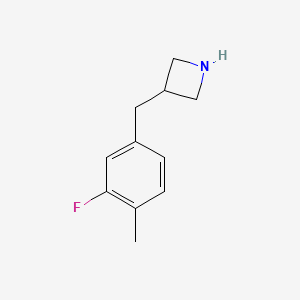


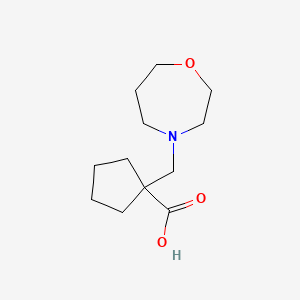
![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)
